2,4-Dibromo-6-nitropyridine

Nucleophilic aromatic substitution Nitro group lability Polyhalogenated pyridine

2,4-Dibromo-6-nitropyridine is a tri-substituted pyridine derivative (C₅H₂Br₂N₂O₂, MW 281.89) bearing two bromine atoms at the C2 and C4 positions and a nitro group at the C6 position, directly ortho to the ring nitrogen. This electron-deficient heteroaryl scaffold serves as a bifunctional electrophile for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid assembly of 2,4,6-trisubstituted pyridine libraries relevant to kinase inhibitor discovery.

Molecular Formula C5H2Br2N2O2
Molecular Weight 281.89 g/mol
Cat. No. B13925242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-nitropyridine
Molecular FormulaC5H2Br2N2O2
Molecular Weight281.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C5H2Br2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H
InChIKeyDCNREDHQILKCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-nitropyridine (CAS 1803817-49-3) – Procurement-Ready Heteroaryl Dihalide for Regioselective Drug Discovery Synthesis


2,4-Dibromo-6-nitropyridine is a tri-substituted pyridine derivative (C₅H₂Br₂N₂O₂, MW 281.89) bearing two bromine atoms at the C2 and C4 positions and a nitro group at the C6 position, directly ortho to the ring nitrogen [1]. This electron-deficient heteroaryl scaffold serves as a bifunctional electrophile for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid assembly of 2,4,6-trisubstituted pyridine libraries relevant to kinase inhibitor discovery . The compound is commercially available at ≥95% purity for research and development use [1].

Step 1

Regioselective C2 coupling

Intrinsic C2 > C4 electrophilicity

Step 2

Sequential C4 functionalization

Second cross-coupling handle

Step 3

6-Nitro SNAr or reduction

Third diversification site

Why Generic Substitution of 2,4-Dibromo-6-nitropyridine with Other Halonitropyridine Isomers Fails in Regioselective Synthesis


Positional isomerism among dibromo-nitropyridines profoundly alters the electronic landscape of the pyridine ring, dictating both the site and rate of successive functionalization steps [1]. The nitro group at C6 places it ortho to the ring nitrogen, creating a push-pull electronic system distinct from the 3-nitro, 4-nitro, or 5-nitro isomers. This pattern governs the relative electrophilicity of the C2 and C4 bromine atoms and determines whether the nitro group itself can serve as a leaving group under nucleophilic conditions [2]. A user substituting 2,4-dibromo-6-nitropyridine with 2,4-dibromo-5-nitropyridine would encounter different regiochemical outcomes in cross-coupling and a different SNAr reactivity profile, potentially derailing established synthetic routes .

Attribute
This Compound (6-Nitro)
Common Substitute (5-Nitro)
Electronic activation
Ortho to ring N; push-pull system
Different ring polarization pattern
C2/C4 reactivity order
C2 > C4 selectivity maintained
Regiochemical outcome may shift
Nitro leaving-group ability
Competent leaving group in SNAr
Nitro displacement reactivity may differ

2,4-Dibromo-6-nitropyridine – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Nitro Group Displacement Reactivity: 6-Nitro vs. 4-Nitro Isomer Lability Toward Piperidine

In a study of polybromopyridine reactivity, Collins and Suschitzky demonstrated that the nitro group in tetrabromo-6-nitropyridine (a congener bearing the nitro group ortho to the ring nitrogen, analogous to 2,4-dibromo-6-nitropyridine) was readily displaced by piperidine, whereas the nitro group in the corresponding 4-nitro isomer was unreactive under identical conditions [1]. This establishes a class-level principle: a 6-nitro substituent on a polybromopyridine ring is a competent leaving group in SNAr, while a 4-nitro substituent is not.

Nitro displacement reactivity
Class-level inference
6-Nitro displaced; 4-nitro unreactive
Piperidine nucleophile, tetrabromo surrogate
Supports 6-nitro as SNAr leaving group
Qualitative reactivity; no kinetic data reported
Nucleophilic aromatic substitution Nitro group lability Polyhalogenated pyridine

Regioselective Suzuki-Miyaura Cross-Coupling on 2,4-Dibromopyridine Scaffold: C2 Selectivity Baseline

The parent scaffold 2,4-dibromopyridine undergoes Suzuki-Miyaura cross-coupling with phenylboronic acids or pinacol esters using C3-symmetric tripalladium clusters (0.5 mol %) to afford C2-regioselective mono-arylation with C2:C4 ratios up to 98:1, in contrast to standard Pd(OAc)₂ under ligand-free conditions which gives lower selectivity [1]. While this data derives from 2,4-dibromopyridine lacking the 6-nitro group, the electron-withdrawing nitro substituent in 2,4-dibromo-6-nitropyridine is expected to further polarize the C-Br bonds and potentially alter the intrinsic C2/C4 reactivity ratio.

C2 regioselectivity baseline
Class-level inference
C2:C4 up to 98:1
Parent 2,4-dibromopyridine scaffold
Confirms intrinsic C2 > C4 coupling order
6-nitro group may further modulate ratio
Suzuki-Miyaura cross-coupling Regioselectivity 2,4-Dibromopyridine

Physicochemical Property Comparison: 2,4-Dibromo-6-nitropyridine vs. 2,4-Dichloro-6-nitropyridine

2,4-Dibromo-6-nitropyridine (MW 281.89, XLogP3 2.7, TPSA 58.7 Ų) [1] differs significantly from its dichloro analog 2,4-dichloro-6-nitropyridine (CAS 1379337-73-1, MW 192.99) in molecular weight, lipophilicity, and the intrinsic reactivity of the carbon-halogen bonds. The C-Br bond (bond dissociation energy ~285 kJ/mol) is weaker than C-Cl (~327 kJ/mol), favoring oxidative addition with palladium(0) catalysts and enabling milder cross-coupling conditions [2]. The higher polarizability of bromine also enhances SNAr rates compared to chlorine.

Bromo vs. chloro analog
Cross-study comparable
MW +88.9 g/mol; XLogP3 ~+0.9
Weaker C-Br bond vs. C-Cl (285 vs. 327 kJ/mol)
Milder oxidative addition for Pd catalysis
Chloro analog may require harsher conditions
Physicochemical properties Halogen comparison Bromo vs. chloro

Positional Isomer Comparison: 2,4-Dibromo-6-nitropyridine vs. 2,4-Dibromo-5-nitropyridine in Kinase Inhibitor Intermediate Applications

2,4-Dibromo-5-nitropyridine (CAS 4487-57-4) is explicitly described as a tri-substituted pyridine derivative used in the preparation of AKT kinase inhibitors and Rho kinase inhibitors, with documented use in antihypertensive agent synthesis . In contrast, 2,4-dibromo-6-nitropyridine (CAS 1803817-49-3) places the nitro group ortho to the ring nitrogen, which alters the trajectory of subsequent derivatization: the 6-nitro isomer positions the nitro group adjacent to the pyridine N, enabling chelation-directed reactions and altering the electronics of the C2 position differently than the 5-nitro isomer. The choice between these two isomers thus determines the regiochemical outcome of the first synthetic step and the pharmacological properties of the final compound.

5-Nitro isomer comparison
Cross-study comparable
6-NO₂ ortho to ring N
5-NO₂ isomer used in AKT/Rho kinase inhibitor synthesis
Distinct vector for scaffold growth
No quantitative bioactivity comparison available
Kinase inhibitor synthesis Positional isomerism SAR intermediate

Bromine Count Comparison: 2,4-Dibromo-6-nitropyridine vs. Monobromo Analog 2-Bromo-6-nitropyridine

2-Bromo-6-nitropyridine (CAS 21203-78-1, MW 202.99) is a mono-brominated analog that offers only a single cross-coupling handle . In contrast, 2,4-dibromo-6-nitropyridine provides two differentially activated C-Br bonds (C2 and C4), enabling sequential or orthogonal functionalization strategies—such as a first Suzuki coupling at the more reactive C2 position followed by a Buchwald-Hartwig amination at C4, or vice versa [1]. The presence of the second bromine atom effectively doubles the accessible chemical space from a single starting material.

Synthetic versatility
Supporting evidence
2 C-Br handles vs. 1 in monobromo analog
ΔMW +78.9 g/mol relative to 2-bromo-6-nitropyridine
Enables sequential orthogonal coupling
Doubles accessible diversity points
Dibromo vs. monobromo Sequential functionalization Synthetic versatility

Commercial Availability and Purity Benchmark of 2,4-Dibromo-6-nitropyridine

2,4-Dibromo-6-nitropyridine (CAS 1803817-49-3) is commercially stocked and shipped by AKSci (California, USA) with a minimum purity specification of 95%, backed by full quality assurance and available Certificate of Analysis upon request . The compound is classified as non-hazardous for DOT/IATA transport and is stored long-term in a cool, dry place . In comparison, the 5-nitro positional isomer (CAS 4487-57-4) is available from multiple vendors at 97-98% purity, while the 3-nitro isomer (CAS 121263-10-3) is available at varying purity grades . The purity differential (95% vs. 98%) is modest and acceptable for most research-scale synthetic applications.

Commercial purity
Supplier specification
≥95% (AKSci)
5-Nitro isomer available at 97-98%
Suitable for research-scale synthesis
Verify batch-specific COA for sensitive reactions
Commercial sourcing Purity specification Quality assurance

Best Research and Industrial Application Scenarios for 2,4-Dibromo-6-nitropyridine Based on Verified Differentiation Evidence


Sequential Double Cross-Coupling for 2,4,6-Trisubstituted Pyridine Libraries

Leveraging the intrinsic C2 > C4 electrophilicity hierarchy of the 2,4-dibromopyridine core (C2:C4 up to 98:1 with optimized palladium cluster catalysts) [1], 2,4-dibromo-6-nitropyridine enables a programmed two-step Suzuki-Miyaura sequence: first mono-arylation at C2, then a second coupling at C4 with a different boronic acid. The 6-nitro group remains available for subsequent reduction to amine or displacement with nucleophiles [2], yielding a fully differentiated 2,4,6-trisubstituted pyridine in three steps from a single starting material.

Nitro-Directed SNAr Followed by Cross-Coupling for Orthogonal Diversification

The 6-nitro group ortho to the ring nitrogen strongly activates the pyridine ring for nucleophilic aromatic substitution [2]. A synthetic sequence can begin with selective SNAr displacement of the 6-nitro group by an amine or alkoxide nucleophile, followed by palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the remaining C2 and C4 bromine positions. This orthogonal reactivity—nitro as a leaving group vs. bromine as a cross-coupling handle—is unique to the 6-nitro isomer and cannot be replicated with the 4-nitro or 5-nitro positional isomers [2].

Kinase Inhibitor Intermediate with Alternative Substitution Vector

While 2,4-dibromo-5-nitropyridine has established precedent as an intermediate for AKT and Rho kinase inhibitors , the 6-nitro isomer offers an alternative substitution geometry that may access distinct patent space. The nitro group at C6 (adjacent to the pyridine nitrogen) places any derived substituents in a different spatial orientation relative to the kinase hinge-binding motif compared to the C5-nitro isomer, potentially yielding novel selectivity profiles against the kinome.

Building Block for CBP/p300 Bromodomain Inhibitor Scaffolds

Halogenated nitropyridine derivatives appear as intermediates in patent literature targeting CBP/p300 bromodomain inhibition [3]. The 2,4-dibromo-6-nitropyridine scaffold, with its three differentiated functional handles (C2-Br, C4-Br, C6-NO₂), is well-suited for constructing the elaborated heterocyclic frameworks characteristic of this inhibitor class, where sequential functionalization enables rapid SAR exploration around the bromodomain acetyl-lysine binding pocket.

Application
Selection Property
Validation Focus
Trisubstituted pyridine library synthesis
C2 > C4 regioselective coupling order
Sequential Suzuki-Miyaura product distribution
Orthogonal SNAr-cross-coupling sequence
6-Nitro leaving-group competency
Nucleophile scope and C-Br retention
Kinase inhibitor intermediate scaffold
Alternative C6 substitution vector
Hinge-binding motif geometry comparison
Bromodomain inhibitor building block
Three differentiated functional handles
Acetyl-lysine pocket SAR exploration
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